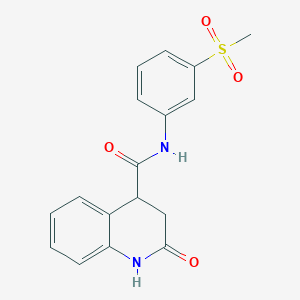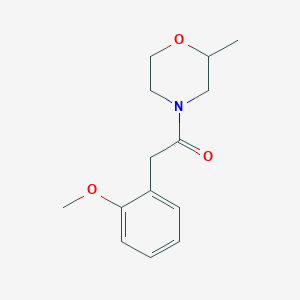
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as MMB-2201, is a synthetic cannabinoid that is often used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain and other tissues.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to produce a range of biochemical and physiological effects. It can produce analgesia, hypothermia, and sedation, and it may also affect appetite regulation and other physiological processes. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to have neuroprotective effects, and it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors. However, one limitation of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is its potential for producing adverse effects, such as hypothermia and sedation. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for research on 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone. One area of interest is the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation. Another area of interest is the potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction conditions. One method of synthesis involves reacting 2-methylmorpholine with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to yield 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is often used in scientific research to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors. It has been shown to have a high affinity for these receptors, and it can produce a range of effects, including analgesia, hypothermia, and sedation. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-10-15(7-8-18-11)14(16)9-12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYEELZGFTVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
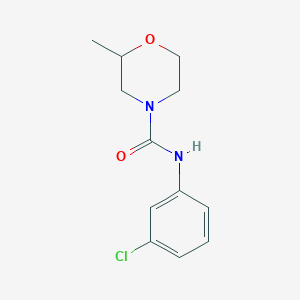
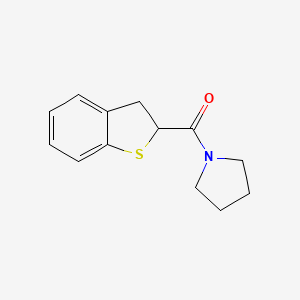
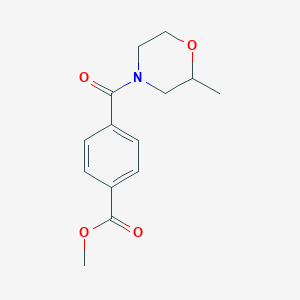
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
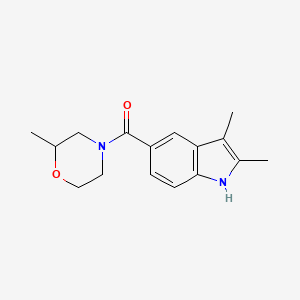
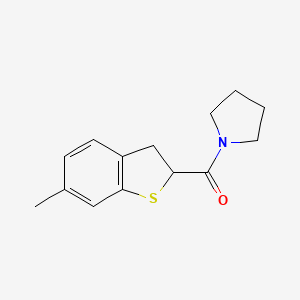
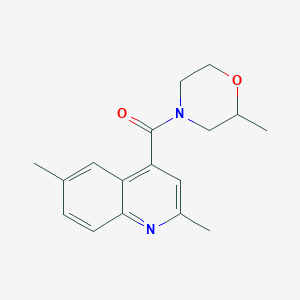
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
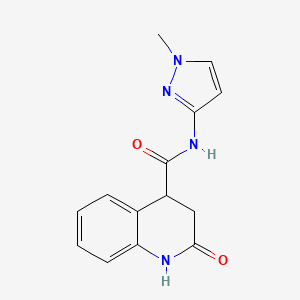

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
